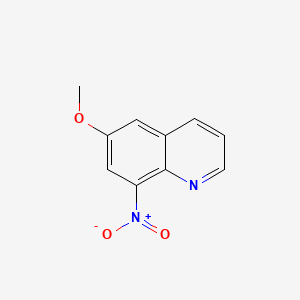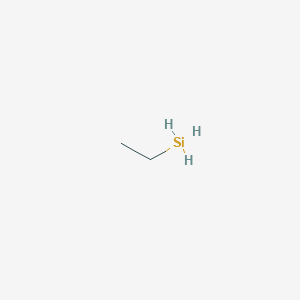
TLG977GAY5
描述
1-Amidino-3-beta-D-ribofuranosylurea is a nucleoside analog that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is known for its role in mimicking the effects of AMP-activated protein kinase, a key regulator of cellular energy metabolism.
科学研究应用
1-Amidino-3-beta-D-ribofuranosylurea has diverse applications in scientific research:
Chemistry: It is used to study nucleotide metabolism and explore its potential as an antiviral agent.
Biology: The compound is utilized in research related to cellular energy metabolism and the regulation of AMP-activated protein kinase.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and certain types of cancer.
准备方法
The synthesis of 1-Amidino-3-beta-D-ribofuranosylurea involves several steps. One common method includes the glycosidation of D-ribose, which is of significant interest to organic chemists . The synthetic route typically involves the protection of hydroxyl groups, followed by the introduction of the amidino group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound meets pharmaceutical standards.
化学反应分析
1-Amidino-3-beta-D-ribofuranosylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amidino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-Amidino-3-beta-D-ribofuranosylurea involves its role as a nucleoside analog. It mimics the effects of AMP-activated protein kinase, which is a crucial regulator of cellular energy metabolism. By activating this kinase, the compound can influence various metabolic pathways, leading to effects such as increased glucose uptake and fatty acid oxidation.
相似化合物的比较
1-Amidino-3-beta-D-ribofuranosylurea is similar to other nucleoside analogs, such as:
Azacitidine: Used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with applications in cancer therapy.
What sets 1-Amidino-3-beta-D-ribofuranosylurea apart is its specific action on AMP-activated protein kinase, which makes it unique in its potential therapeutic applications.
属性
IUPAC Name |
1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSQOVBNYYHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947940 | |
| Record name | N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-80-7 | |
| Record name | NSC264412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of RGU in the context of 5-azacytidine (5-AC) therapy?
A1: Research indicates that 5-AC, when in aqueous solution, undergoes degradation to form a mixture of compounds, including RGU. [] This is particularly important because 5-AC is often administered clinically via prolonged intravenous infusion. The formation of RGU during this process raises questions about its potential toxicity and impact on the overall efficacy of 5-AC treatment.
Q2: Does RGU possess any antitumor activity?
A2: While RGU demonstrated some antitumor activity against murine L1210 leukemia in the study, further investigation revealed that this activity could be entirely attributed to its in vivo conversion back to 5-AC. [] This finding suggests that RGU itself may not have intrinsic antitumor properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















